molecular formula C19H15Cl B132042 (2-Chlorophenyl)diphenylmethane CAS No. 56153-60-7

(2-Chlorophenyl)diphenylmethane

Cat. No.: B132042
CAS No.: 56153-60-7
M. Wt: 278.8 g/mol
InChI Key: IWUWHGXBCVDMST-UHFFFAOYSA-N
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Description

Contextualization within the Diphenylmethane (B89790) Chemical Class

(2-Chlorophenyl)diphenylmethane, as its name suggests, is a derivative of diphenylmethane. wikipedia.org The core structure of diphenylmethane consists of a methane (B114726) molecule where two hydrogen atoms are substituted by phenyl groups. wikipedia.orgebi.ac.uk This fundamental framework is a common motif in the field of organic chemistry. wikipedia.orgpharmaguideline.com The diphenylmethyl group is also referred to as the benzhydryl group. wikipedia.org

The introduction of a chlorine atom onto one of the phenyl rings at the ortho position creates this compound, a triarylmethane that exhibits distinct chemical properties and reactivity. This substitution is pivotal, influencing the molecule's steric and electronic characteristics, which in turn dictates its behavior in chemical reactions and biological systems.

The diphenylmethane scaffold itself is relatively stable but possesses a methylene (B1212753) group with mildly acidic protons. wikipedia.org This acidity allows for deprotonation to form a carbanion, which can then be readily alkylated, demonstrating the synthetic versatility of this chemical class. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C19H15Cl
Molecular Weight 278.78 g/mol
Appearance White to Off-White Solid
Storage Temperature 2-8°C Refrigerator
CAS Number 56153-60-7
Data sourced from Pharmaffiliates. pharmaffiliates.com

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of this compound in modern chemical research is multifaceted, with notable contributions to both organic synthesis and medicinal chemistry.

In the realm of organic synthesis , this compound serves as a crucial intermediate. pharmaffiliates.com For instance, it is a known impurity of the widely used antifungal agent Clotrimazole (B1669251), indicating its role in the synthetic pathway of this important pharmaceutical. pharmaffiliates.comchemicalbook.comlgcstandards.com The synthesis of Clotrimazole can involve the chlorination of (2-Chlorophenyl)diphenylmethanol (B1676089) to produce (2-Chlorophenyl)diphenylchloromethane, a closely related derivative. google.com The development of efficient synthetic routes to diphenylmethane compounds, often employing catalysts to facilitate the coupling of aromatic rings, underscores the industrial importance of this class of molecules. google.com

In medicinal chemistry , research has highlighted the potential of this compound and its derivatives. It has been identified as a triarylmethane with antiproliferative activity, suggesting its potential as a scaffold for the development of new anticancer agents. pharmaffiliates.comchemicalbook.com Furthermore, the related compound (2-Chlorophenyl)diphenylmethanol has been studied as a blocker of the slow afterhyperpolarization in neurons and as a weak calcium channel blocker. medchemexpress.com The broader class of diphenylmethane derivatives includes numerous compounds with antihistaminic and anticholinergic properties. wikipedia.org The ongoing exploration of heterocyclic compounds, many of which can be synthesized using frameworks like diphenylmethane, is a vibrant area of medicinal chemistry research aimed at discovering novel therapeutics for a range of diseases. mdpi.combepress.com

Scope and Objectives of Dedicated Research Investigations

Dedicated research on this compound and its analogs is driven by several key objectives:

Optimization of Synthetic Methodologies: A primary goal is to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce byproducts. google.com

Elucidation of Structure-Activity Relationships (SAR): Researchers are actively investigating how modifications to the chemical structure of this compound influence its biological activity. By synthesizing and screening a variety of analogs, they aim to identify the key structural features responsible for its antiproliferative and other medicinal properties. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Exploration of New Therapeutic Applications: Beyond its known antiproliferative effects, studies are underway to explore other potential therapeutic applications of this compound and its derivatives. This includes investigating its activity against different cancer cell lines and exploring its potential as an agent for other diseases. The development of compounds like 1-[(2-chlorophenyl)diphenyl methyl]-1H-pyrazole (TRAM-34) for preventing neointimal thickening highlights the diverse therapeutic possibilities. googleapis.com

Understanding Mechanisms of Action: A fundamental objective is to unravel the precise molecular mechanisms by which this compound exerts its biological effects. This involves identifying its cellular targets and understanding how it modulates signaling pathways to inhibit cell proliferation or elicit other physiological responses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUWHGXBCVDMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56153-60-7
Record name (2-Chlorophenyl)diphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056153607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-CHLOROPHENYL)DIPHENYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R037PQP71D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Pathways of 2 Chlorophenyl Diphenylmethane and Its Frameworks

Classical and Contemporary Synthetic Routes to the (2-Chlorophenyl)diphenylmethane Core

Classical syntheses often rely on the functional group manipulation of readily available precursors, establishing the core carbon skeleton through well-understood reaction mechanisms.

A primary route to this compound proceeds through the reduction of its corresponding alcohol, (2-Chlorophenyl)diphenylmethanol (B1676089). google.comcymitquimica.com This is typically a two-step process.

First, the tertiary alcohol, (2-Chlorophenyl)diphenylmethanol, is converted into a more reactive intermediate, (2-Chlorophenyl)diphenylchloromethane. This transformation is commonly achieved through chlorination using reagents like thionyl chloride (SOCl₂), often in the presence of a solvent such as toluene (B28343) and a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction proceeds by the formation of a chlorosulfite ester intermediate, which then undergoes an Sₙi (internal nucleophilic substitution) mechanism or an Sₙ2 attack by a chloride ion to yield the chlorinated product.

The resulting (2-Chlorophenyl)diphenylchloromethane can then be reduced to the target diphenylmethane (B89790). This reduction can be accomplished using various reducing agents capable of cleaving the carbon-chlorine bond, such as a hydride source or catalytic hydrogenation. This precursor-based approach is advantageous as the alcohol, (2-Chlorophenyl)diphenylmethanol, is a common commercial compound and an impurity of the antifungal drug Clotrimazole (B1669251). guidechem.com

Table 1: Synthesis via (2-Chlorophenyl)diphenylmethanol Chlorination

StepReactantReagentSolventProductRef
1. Chlorination(2-Chlorophenyl)diphenylmethanolThionyl Chloride (SOCl₂), N,N-Dimethylformamide (cat.)Toluene(2-Chlorophenyl)diphenylchloromethane google.com
2. Reduction(2-Chlorophenyl)diphenylchloromethaneSuitable Reducing Agent-This compound-

The key precursor, (2-Chlorophenyl)diphenylmethanol, is frequently synthesized using the Grignard reaction, a powerful tool for carbon-carbon bond formation. libretexts.orgcerritos.edu This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group.

Two primary Grignard strategies can be employed:

Reaction of a Phenyl Grignard Reagent with a Chlorinated Benzophenone: Phenylmagnesium bromide (PhMgBr) is reacted with 2-chlorobenzophenone (B131818). The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup protonates the resulting alkoxide to yield (2-Chlorophenyl)diphenylmethanol. googleapis.com

Reaction of a Chlorinated Phenyl Grignard Reagent with a Carbonyl Compound: An alternative involves preparing 2-chlorophenylmagnesium bromide and reacting it with benzophenone. sciencemadness.org However, the formation of Grignard reagents from aryl chlorides can be more challenging than from aryl bromides. sciencemadness.org

A related method involves the reaction of phenylmagnesium bromide with an ester, such as ethyl o-chlorobenzoate. guidechem.com In this case, two equivalents of the Grignard reagent add to the ester. The first equivalent adds to form 2-chlorobenzophenone in situ, which then immediately reacts with a second equivalent to produce the magnesium salt of the tertiary alcohol. Hydrolysis then provides the final (2-Chlorophenyl)diphenylmethanol product. guidechem.com

Table 2: Grignard Reaction Pathways to (2-Chlorophenyl)diphenylmethanol

PathwayGrignard ReagentCarbonyl SubstrateProductRef
1Phenylmagnesium Bromide2-Chlorobenzophenone(2-Chlorophenyl)diphenylmethanol googleapis.com
2Phenylmagnesium Bromide (2 equiv.)Ethyl o-chlorobenzoate(2-Chlorophenyl)diphenylmethanol guidechem.com

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a direct method for constructing diphenylmethane frameworks. nih.gov This reaction involves the electrophilic aromatic substitution of an aromatic ring.

Friedel-Crafts Alkylation: This approach involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). nih.govgoogle.com For the synthesis of this compound, this could involve the reaction of 2-chlorobenzyl chloride with benzene (B151609). The Lewis acid coordinates to the chlorine atom of the benzyl (B1604629) chloride, generating a carbocation or a polarized complex that is then attacked by the electron-rich benzene ring.

Friedel-Crafts Acylation: A two-step alternative is Friedel-Crafts acylation. Here, an acyl halide or anhydride (B1165640) reacts with an aromatic ring. For instance, 2-chlorobenzoyl chloride can be reacted with benzene and a Lewis acid catalyst to form 2-chlorobenzophenone. researchgate.net The resulting ketone is less reactive to further substitution, avoiding the polyalkylation issues often seen in Friedel-Crafts alkylation. The diarylketone product is then subsequently reduced to the desired this compound using methods like the Clemmensen or Wolff-Kishner reduction. The use of solid acid catalysts, such as zinc chloride-impregnated montmorillonite (B579905) clay, can enhance the reaction and offer a more environmentally benign alternative to traditional Lewis acids. taylorandfrancis.com

Modern Catalytic Approaches for Diphenylmethane Synthesis

Recent advancements in catalysis have led to more efficient and versatile methods for synthesizing diphenylmethane derivatives, often proceeding under milder conditions with higher functional group tolerance.

Palladium catalysis offers a powerful method for the deoxygenative transformation of diarylketones into their corresponding diarylmethanes. researchgate.net This modern approach can circumvent the use of harsh stoichiometric reductants. One such strategy involves the reaction of a diarylketone, such as 2-chlorobenzophenone, with a phosphine (B1218219) oxide reagent. This is followed by a palladium-catalyzed cross-coupling reaction that ultimately results in the deoxygenated diphenylmethane product. researchgate.net

The synthesis of the prerequisite diarylketones can also be achieved via palladium-catalyzed methods, such as the carbonylative Suzuki coupling of an aryl halide with an arylboronic acid, using a carbon monoxide source. datapdf.com These catalytic cycles typically involve oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, carbonyl insertion, and reductive elimination to yield the ketone. mdpi.com

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for forming carbon-carbon bonds. Copper-catalyzed coupling reactions have been developed for the large-scale preparation of diarylmethanes. researchgate.net A general and convenient method involves the reaction of arylmagnesium derivatives (Grignard reagents) with benzyl halides, such as benzyl iodide, in the presence of a copper catalyst. researchgate.net This approach offers a pathway to various substituted diphenylmethanes.

While some novel copper-catalyzed coupling reactions have been explored with mixed success for specific complex derivatives, the fundamental methodology remains a viable option for diphenylmethane synthesis. worktribe.com Research into copper catalysis also extends to the formation of related structures, such as the use of copper powder or alloys in the synthesis of 4,4'-diphenylmethane diisocyanate from diphenyl methane (B114726) diamino formic ether, highlighting the versatility of copper in mediating transformations around the diphenylmethane core. google.com

Elucidation of Reaction Mechanisms and Catalytic Systems

The synthesis of this compound and its structural analogs is achieved through various catalytic methodologies. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and improving yield and selectivity. This section delves into the mechanistic pathways of key synthetic routes, including palladium-catalyzed cross-coupling reactions and acid-catalyzed condensations.

Investigations into Oxidative Addition, Transmetalation, and Reductive Elimination in Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net The synthesis of triarylmethane frameworks, including this compound, often employs these methods. The generally accepted mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govcsbsju.edu

The catalytic cycle typically begins with a low-valent palladium(0) complex. libretexts.org

Oxidative Addition : The first step is the oxidative addition of an organic halide (e.g., a substituted benzyl halide or aryl halide) to the Pd(0) center. This reaction breaks the carbon-halogen bond and forms a new organopalladium(II) complex, increasing the oxidation state of palladium from 0 to +2. csbsju.edulibretexts.org For instance, in the synthesis of triarylmethanes from diarylmethyl esters, mechanistic studies and DFT calculations suggest that the oxidative addition of the ester to the Pd(0) catalyst proceeds via an SN2 pathway, leading to an inversion of stereochemistry. nih.govacs.org This step is often crucial as it initiates the coupling process. csbsju.edu

Transmetalation : Following oxidative addition, the transmetalation step occurs. In this phase, an organometallic reagent (such as an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium(II) complex. nih.govlibretexts.org This displaces the halide or other leaving group and results in a diorganopalladium(II) intermediate, which now contains both organic fragments destined to be coupled. csbsju.edu The nature of the transmetalation step can vary depending on the organometallic donor used. nih.gov For example, in Suzuki-Miyaura reactions, which utilize organoboron reagents, this step is often base-dependent. nih.gov

Reductive Elimination : The final step of the catalytic cycle is reductive elimination. The two organic ligands on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond of the final product. libretexts.org This process reduces the palladium center back to its Pd(0) oxidation state, thereby regenerating the active catalyst, which can then enter another cycle. csbsju.edu For the ligands to undergo reductive elimination, they typically need to be in a cis orientation to each other on the metal center. libretexts.org

A modular approach for synthesizing triarylmethanes has been developed using two sequential palladium-catalyzed C-H arylation reactions, followed by an arylative desulfonation, starting from methyl phenyl sulfone. nih.gov This highlights the versatility of palladium catalysis in constructing complex aryl-methane structures. nih.gov

Mechanistic Studies of Acid-Catalyzed Condensation Reactions involving Chloroanilines and Formaldehyde (B43269) (for related diphenylmethane structures)

Acid-catalyzed condensation reactions represent a classical yet effective method for synthesizing diphenylmethane frameworks. The reaction of anilines, including chloro-substituted variants, with formaldehyde in the presence of an acid catalyst leads to the formation of diaminodiphenylmethane structures.

The industrial synthesis of 4,4′-methylene diphenyl diamine (4,4′-MDA) from aniline (B41778) and formaldehyde provides a well-studied model for this type of reaction. mdpi.com The mechanism, which proceeds in an acidic medium, involves several key steps: mdpi.comgoogle.com

Formation of N-hydroxymethyl aniline : The reaction initiates with the attack of the aniline nitrogen on the carbonyl carbon of formaldehyde. mdpi.com

Dehydration : In the acidic environment, the resulting N-hydroxymethyl aniline rapidly loses a water molecule to form a reactive N-methylidene anilinium ion (also referred to as an anilinium-derived carbocation or iminium ion). mdpi.com

Electrophilic Aromatic Substitution : This reactive intermediate is a potent electrophile. It is attacked by a second molecule of aniline in an electrophilic aromatic substitution reaction. This step forms N-(p-aminobenzyl)aniline (PABA). mdpi.com

Rearrangement and Final Product Formation : PABA can then undergo rearrangement to form the final 4,4′-methylene diphenyl diamine product. mdpi.com

In the specific context of synthesizing 3,3′-dichloro-4,4′-diamino diphenylmethane from o-chloroaniline and formaldehyde, mechanistic studies using HY zeolites as catalysts have identified crucial intermediates. rsc.org By analyzing the reaction mixture, researchers have confidently assigned the structures of two key intermediates: N,N′-bis-(2-chlorophenyl)-methanediamine and 2-chloro-4-(o-chloroanilino-methyl)-phenyl amine. rsc.org The identification of these intermediates provides direct insight into the specific reaction pathway for this chlorinated diphenylmethane derivative. rsc.org

Role of Brønsted and Lewis Acid Sites in Heterogeneous Catalysis

In heterogeneous catalysis, the nature of the acidic sites on the catalyst surface plays a pivotal role in directing the reaction pathway and determining product selectivity. Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) can be involved in the synthesis of diphenylmethane structures. taylorandfrancis.com

Brønsted Acid Catalysis: Brønsted acid sites are particularly effective in reactions involving protonation steps, such as the acid-catalyzed condensation of anilines with formaldehyde. In the synthesis of 3,3′-dichloro-4,4′-diamino diphenylmethane over HY(11) zeolite, the reaction mechanism is understood to proceed through a multi-step pathway catalyzed by the Brønsted acid sites on the zeolite surface. rsc.org Similarly, in the reductive etherification of biomass-derived furanics, Brønsted acidic species generated from the alcoholysis of metal chlorides are the primary catalytically active species for the etherification pathway. wpmucdn.com Chiral Brønsted acids have also been developed to catalyze the enantioselective Friedel-Crafts alkylation of electron-rich arenes to produce triarylmethanes. rsc.org

Lewis Acid Catalysis: Lewis acid sites are crucial in Friedel-Crafts alkylation reactions, a common method for preparing diphenylmethane. wikipedia.org The Lewis acid activates the alkylating agent (e.g., benzyl chloride) by coordinating to the halogen, making it a better leaving group and generating a carbocation or a carbocation-like electrophile. masterorganicchemistry.com This electrophile is then attacked by the aromatic ring. masterorganicchemistry.com Solid-phase reagents with Lewis acid sites on their surface have been shown to catalyze the Friedel-Crafts reaction between a bromo compound and a solvent to yield diphenylmethane products. taylorandfrancis.com In some processes, Lewis acid sites are responsible for specific reaction steps; for example, in reductive etherification, Lewis acid centers catalyze the reduction of furfural (B47365) to furfuryl alcohol. wpmucdn.com

Synergistic Effects: In some catalytic systems, both Brønsted and Lewis acids work in concert. It has been reported that for the benzylation of anisole (B1667542) using a clay catalyst (ZnCl2-impregnated K10 montmorillonite), the reaction is catalyzed by Brønsted acids at lower temperatures (below 40°C), while at higher temperatures, both Brønsted and Lewis acid sites appear to be involved. taylorandfrancis.com A synergistic effect has also been observed where a Lewis acid enhances the acidity of a Brønsted acid, enabling challenging transformations like the Friedel-Crafts alkylation with unactivated tertiary alcohols. nih.gov This dual-acid approach can significantly increase the reactivity of the catalytic system. nih.gov

Reaction Kinetics and Selectivity Analysis under Varying Conditions

The kinetics and selectivity of reactions to form diphenylmethane frameworks are highly dependent on reaction parameters such as temperature, time, and catalyst choice.

In the heterogeneous synthesis of 3,3′-dichloro-4,4′-diamino diphenylmethane (MOCA) from o-chloroaniline and formaldehyde, temperature significantly influences both the conversion of formaldehyde (HCHO) and the selectivity towards the desired product. rsc.org

Effect of Temperature on MOCA Synthesis rsc.org
Temperature (K)HCHO Conversion (%)MOCA Selectivity (%)
39367.439.0
44392.377.7
473~92~63.3

As the data shows, an optimal temperature of approximately 443 K was identified for maximizing both HCHO conversion and MOCA production. rsc.org Beyond this temperature, the selectivity for MOCA deteriorates, likely due to the formation of more trimeric or polymeric by-products. rsc.org

The duration of the reaction also plays a critical role. In the same study, it was observed that while HCHO conversion remained high (90-92%) for up to 16 hours, the selectivity for MOCA began to decline after 15 hours. rsc.org Concurrently, the selectivity for a key intermediate stayed low for the first 15 hours before increasing, indicating that prolonged reaction times can lead to the accumulation of intermediates and by-products. rsc.org

Effect of Reaction Time on MOCA Synthesis at 443 K rsc.org
Reaction Time (h)HCHO Conversion (%)MOCA Selectivity (%)Intermediate M Selectivity (%)
First 15h90-92>75<15
36h-2948.4

Kinetic studies on the synthesis of diphenylmethane via Friedel-Crafts reaction catalyzed by ZnCl2/Clay-SA01 found the reaction to be zero-order between 328-353 K. researchgate.net The determined kinetic equation was r = k[ZnCl2/Clay-SA01]0.1 , with an apparent activation energy of 52.8 kJ/mol . researchgate.net Such kinetic models are essential for understanding the reaction mechanism and for scaling up the process for industrial applications. researchgate.net

Design, Synthesis, and Structural Diversification of 2 Chlorophenyl Diphenylmethane Derivatives and Analogues

Principles of Structural Modification and Rational Design

The development of novel therapeutic agents often relies on the systematic modification of a lead compound. For (2-Chlorophenyl)diphenylmethane, this involves the strategic introduction of various functional groups and heterocyclic systems to explore the structure-activity relationship (SAR) and optimize pharmacological profiles. Rational design principles guide the selection of these modifications to enhance potency, selectivity, and other desirable properties. nih.govrsc.orgnih.gov

Strategic Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Pyrazole (B372694), Imidazole)

The incorporation of heterocyclic rings is a cornerstone of modern drug design, often imparting favorable physicochemical properties and providing key interaction points with biological targets. In the context of this compound, the introduction of moieties such as thiazole, pyrazole, and imidazole (B134444) has proven to be a fruitful strategy.

Thiazole: The 2-aminothiazole (B372263) ring is a privileged scaffold in medicinal chemistry. nih.govderpharmachemica.com Its derivatives are synthesized for their wide range of biological activities. asianpubs.org The synthesis of novel thiazole derivatives of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine has been a subject of research to explore their potential biological applications. sciensage.info

Pyrazole: Pyrazole and its derivatives are another class of heterocyclic compounds that have garnered significant attention. The synthesis of pyrazole-containing compounds is an active area of research, with various methods being employed to construct this heterocyclic ring. nih.gov The analogue 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, also known as TRAM-34, is a well-studied derivative. nih.govresearchgate.net

Imidazole: The imidazole ring is a key component of many biologically active molecules. In the context of this compound, the most prominent example is the antifungal drug Clotrimazole (B1669251), which is chemically named 1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole. nih.gov The synthesis of Clotrimazole involves the condensation of (2-chlorophenyl)diphenylchloromethane with imidazole. google.comchemicalbook.com

Regioselective Functionalization and Substitution Patterns

Regioselective functionalization is a critical aspect of synthesizing derivatives of this compound, as the position of substituents on the aromatic rings can profoundly influence the molecule's properties and biological activity. scispace.comrsc.orgresearchgate.net The diphenylmethane (B89790) framework itself offers multiple sites for substitution on the two phenyl rings and the 2-chlorophenyl moiety. researchgate.netpharmaguideline.comrsc.org

The ability to control where new functional groups are introduced allows for the systematic exploration of the chemical space around the core scaffold. This control is essential for optimizing interactions with specific biological targets and for fine-tuning the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.

Synthesis of Specific Advanced Derivatives

The principles of structural modification are put into practice through the chemical synthesis of specific derivatives. The following subsections detail the synthesis of several key analogues of this compound.

N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine Derivatives

The synthesis of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives involves the coupling of the (2-chlorophenyl)diphenylmethyl moiety with a substituted 2-aminothiazole. sciensage.info A general approach to synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thiourea (B124793). researchgate.net For instance, 2-amino-4-phenylthiazole (B127512) can be prepared by the condensation of acetophenone (B1666503) with thiourea in the presence of iodine. asianpubs.org This thiazole derivative can then be further reacted to introduce the (2-chlorophenyl)diphenylmethyl group.

Table 1: Synthesis of 2-Aminothiazole Precursors

Reactants Reagents Product Reference
Acetophenone, Thiourea Iodine 2-amino-4-phenylthiazole asianpubs.org

1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole Analogues

A notable pyrazole analogue is 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, also known as TRAM-34. nih.govresearchgate.netaxios-research.com Its synthesis has been reported via the reaction of 2-chlorotrityl chloride, which is (2-chlorophenyl)diphenylchloromethane, with pyrazole. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) and may require heating to drive the reaction to completion. nih.gov

Table 2: Synthesis of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole

Starting Material Reagent Solvent Key Step Product References

The structural isomer of TRAM-34 is the antifungal drug clotrimazole. nih.gov The key difference between the two is the nature of the five-membered heterocyclic ring attached to the (2-chlorophenyl)diphenylmethyl scaffold; pyrazole in TRAM-34 and imidazole in clotrimazole. nih.gov

Synthesis of Clotrimazole Utilizing (2-Chlorophenyl)diphenylchloromethane as Intermediate

Clotrimazole is a widely used antifungal agent, and its synthesis is a well-established process. A common synthetic route involves the reaction of (2-chlorophenyl)diphenylchloromethane with imidazole in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid formed during the reaction. google.comchemicalbook.com The starting material, (2-chlorophenyl)diphenylchloromethane, can be prepared from (2-chlorophenyl)diphenylmethanol (B1676089) by reaction with thionyl chloride. chemicalbook.comgoogleapis.com

One patented method describes the synthesis of clotrimazole by adding (2-chlorophenyl)diphenylchloromethane to a solution of imidazole and triethylamine in acetonitrile, followed by heating. google.com Another approach uses hexafluoroisopropanol as a solvent in an alkaline environment, which is reported to proceed in a single step with a high yield. google.com

Table 3: Synthetic Approaches to Clotrimazole

Intermediate Reagent Solvent/Conditions Yield Reference
(2-Chlorophenyl)diphenylchloromethane Imidazole, Triethylamine Acetonitrile, 50-60 °C Not specified google.com
(2-Chlorophenyl)diphenylchloromethane Imidazole Hexafluoroisopropanol, Base Up to 92% google.com

The choice of synthetic route can be influenced by factors such as the availability and stability of starting materials, reaction conditions, and the desired purity of the final product. google.com For instance, using the more stable (2-chlorophenyl)diphenylmethanol as a starting material can be advantageous for industrial-scale production. google.com

Radiosyntheses of Radiolabeled Analogues (e.g., [¹²⁵I]CIPCA) for Tracer Applications

One common method for radioiodination is through an electrophilic substitution reaction on a suitable precursor molecule. For instance, a precursor containing a trialkylstannyl group (e.g., tributyltin) at the desired position for iodination can be reacted with a source of radioactive iodine, such as Sodium [¹²⁵I]Iodide, in the presence of an oxidizing agent. This process, known as radioiododestannylation, is highly efficient and allows for the production of the desired radiotracer with high specific activity and radiochemical purity. nih.gov For example, FAPI variants with stannyl (B1234572) precursors have been successfully labeled with ¹³¹I, achieving high radiochemical purity (>99%) and good radiochemical yields. nih.gov

Another established technique is the Iodogen method, which utilizes a solid-phase oxidizing agent, 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen), to facilitate the radioiodination. mdpi.com This method is often preferred due to its mild reaction conditions, which help to preserve the integrity of sensitive molecules. In a study on the labeling of IMPY, the Iodogen technique demonstrated the highest radiochemical yield (96.52%) compared to isotope exchange and redox reactions. mdpi.com

The choice of the specific radiosynthesis method would depend on the chemical properties of the precursor and the desired characteristics of the final radiolabeled tracer. Following the synthesis, purification of the radiolabeled analogue is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC) to separate it from unreacted precursors and byproducts.

Table 1: Comparison of Radioiodination Methods

MethodDescriptionAdvantagesDisadvantagesExample Application
Radioiododestannylation Electrophilic substitution of a trialkylstannyl group with radioactive iodine.High efficiency, high specific activity.Requires synthesis of a stannylated precursor.Synthesis of ¹³¹I-labeled FAPI tracers. nih.gov
Iodogen Method Use of a solid-phase oxidizing agent to facilitate iodination.Mild reaction conditions, high yields.May not be suitable for all substrates.Labeling of IMPY with ¹²⁵I. mdpi.com
Isotope Exchange Exchange of a stable iodine atom with a radioactive isotope.Simple procedure.Often results in low specific activity.Labeling of IMPY with ¹²⁵I (yielded only 0.96%). mdpi.com

Advanced Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve systematically altering the chemical structure of a lead compound and evaluating the effects of these modifications on its biological activity. For this compound analogues, SAR studies would focus on understanding how changes to the diphenylmethane core and the nature and position of substituents on the phenyl rings influence their interaction with specific biological targets, such as cannabinoid receptors (CB1 and CB2).

While specific SAR data for this compound analogues as cannabinoid receptor modulators is limited in publicly available literature, general principles derived from studies of other diphenyl-containing compounds can be extrapolated. For instance, research on diphenyl purine (B94841) derivatives as CB1 antagonists has shown that modifications to the linker and terminal polar groups can significantly impact peripheral selectivity. nih.gov Similarly, studies on 2,4-diphenyl-1H-imidazole analogues have demonstrated that these compounds can act as potent and selective CB2 receptor agonists. nih.gov

In the context of this compound analogues, SAR exploration would likely involve:

Modification of the Phenyl Rings: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl rings to probe the electronic and steric requirements of the binding pocket. The position of the chloro substituent on the phenyl ring is a key determinant of activity.

Introduction of Additional Functional Groups: Adding hydrogen bond donors or acceptors to potentially form specific interactions with amino acid residues in the target's binding site.

The goal of these modifications would be to identify analogues with improved affinity, selectivity (e.g., for CB2 over CB1 receptors to avoid central nervous system side effects), and desirable pharmacokinetic properties. nih.gov The evaluation of these analogues would typically involve in vitro binding assays to determine their affinity for the target receptor and functional assays to assess their agonist or antagonist activity.

Table 2: Hypothetical SAR of this compound Analogues

ModificationRationalePredicted Effect on Activity
Varying the position of the chloro group To explore the optimal interaction with the receptor binding pocket.Potentially significant changes in affinity and selectivity.
Introducing a second substituent on the phenyl rings To enhance binding affinity through additional interactions.Could increase or decrease affinity depending on the nature and position of the substituent.
Replacing a phenyl ring with a different aromatic system To investigate the importance of the phenyl scaffold for activity.Likely to have a major impact on binding affinity and selectivity.
Modifying the methylene (B1212753) linker To alter the conformational freedom of the molecule.Could lead to improved binding by optimizing the fit within the receptor.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the chemical environment of each proton.

The ¹H NMR spectrum of (2-Chlorophenyl)diphenylmethane is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 7.8 ppm. The molecule contains 15 hydrogen atoms attached to three distinct phenyl rings. The two unsubstituted phenyl rings are chemically equivalent and would produce signals corresponding to their ortho, meta, and para protons. The 2-chlorophenyl group, however, introduces asymmetry, resulting in four distinct proton environments for that ring.

Detailed analysis of the closely related compound, (2-Chlorophenyl)diphenylmethanol (B1676089), provides insight into the expected chemical shifts. nih.govsynzeal.commedchemexpress.com The protons on the two unsubstituted phenyl rings would likely appear as a complex multiplet. The protons on the 2-chlorophenyl ring are influenced by the electronegative chlorine atom and the steric hindrance it imposes, leading to characteristic shifts and splitting patterns. The methine proton (-CH-), being attached to three phenyl rings, would appear as a distinct singlet further downfield, likely around 5.5-6.0 ppm, due to the significant deshielding effect of the aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~5.5 - 6.0 s (singlet) 1H Methine proton (Ar₃CH )

Note: This is a predicted spectrum based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides definitive evidence for the carbon framework of the molecule. This compound has 19 carbon atoms, but due to the symmetry of the two unsubstituted phenyl rings, fewer than 19 signals are expected. The spectrum should display signals for the quaternary carbon attached to the three rings, the carbons of the two equivalent phenyl rings, and the carbons of the distinct 2-chlorophenyl ring.

Based on data for triphenylmethane (B1682552) and its derivatives, the central methine carbon is expected to have a chemical shift around 57 ppm. researchgate.net The carbons of the aromatic rings typically resonate in the 125-145 ppm region. The carbon atom bonded to the chlorine (C-Cl) in the 2-chlorophenyl ring would have a distinct chemical shift, generally in the range of 130-135 ppm. The other carbons of this ring would also show unique shifts due to the substituent effect of the chlorine atom. The two equivalent phenyl rings would show three signals for their ortho/meta and para carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Assignment
~57 Methine Carbon (C HAr₃)
~125 - 130 Aromatic CH carbons
~130 - 135 Aromatic C -Cl carbon

Note: This is a predicted spectrum based on general principles and data from analogous structures like (2-benzotellurophenyl)diphenylmethanol. illinois.edu Actual values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by absorptions characteristic of aromatic systems. Key vibrational modes include:

Aromatic C-H Stretching: Sharp bands appearing above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 675-900 cm⁻¹ range. The specific pattern of these bands can help confirm the substitution pattern on the aromatic rings (monosubstituted and ortho-disubstituted).

C-Cl Stretching: A strong absorption corresponding to the C-Cl stretch is expected in the region of 700-780 cm⁻¹ for an aryl chloride. rsc.org

Table 3: Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type
3100 - 3030 Aromatic C-H Stretch
1600, 1580, 1490, 1450 Aromatic C=C Ring Stretch
~750 and ~700 C-H Out-of-Plane Bend (Monosubstituted Phenyl)
~760 C-H Out-of-Plane Bend (Ortho-disubstituted Phenyl)

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would also show characteristic signals for the aromatic rings. The symmetric ring "breathing" mode, a strong and sharp band typically appearing around 1000 cm⁻¹, is a hallmark of monosubstituted benzene (B151609) rings. The C-Cl bond also gives rise to a Raman signal, often in a similar region to its FTIR absorption (700-780 cm⁻¹). Analysis of Raman spectra from related chlorinated compounds helps in assigning these vibrations. illinois.edu

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type
~3060 Aromatic C-H Stretch
~1600 Aromatic C=C Ring Stretch
~1000 Aromatic Ring Breathing (Trigonal)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₉H₁₅Cl), the molecular ion peak (M⁺) would be observed as a characteristic doublet due to the two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of intensity. The expected molecular ions would be at m/z 278 (for C₁₉H₁₅³⁵Cl) and m/z 280 (for C₁₉H₁₅³⁷Cl).

The fragmentation pattern is anticipated to be dominated by the exceptional stability of the triphenylmethyl (trityl) cation. A primary fragmentation pathway would involve the loss of the chlorine atom to form a cation at m/z 243. This fragment corresponds to the diphenyl-(phenyl)methyl cation, which would be very stable and thus likely a prominent peak in the spectrum. Further fragmentation of the aromatic rings could also occur. Data from unsubstituted triphenylmethyl chloride shows a base peak at m/z 243, confirming the stability of this cation.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z Assignment Notes
278/280 [M]⁺ (Molecular Ion) Isotopic pattern for one Cl atom (~3:1 ratio)
243 [M - Cl]⁺ Loss of chlorine radical, forming a stable trityl-type cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Direct experimental UV-Visible spectroscopic data for this compound is not readily found in published literature. However, the electronic transitions can be inferred by examining its constituent chromophores and related compounds. The parent molecule, diphenylmethane (B89790), exhibits a UV absorption band that extends beyond 290 nm. nih.gov This absorption is attributed to the π → π* electronic transitions within the benzene rings. The presence of a chlorine atom on one of the phenyl rings in this compound is expected to cause a bathochromic (red) shift and potentially a hyperchromic effect on the absorption maxima due to the electron-donating nature of the halogen's lone pairs, which can interact with the π-system of the benzene ring.

For comparison, diphenylmethane itself has an excitation peak at 263 nm and an emission peak at 285 nm. aatbio.com It is anticipated that the UV spectrum of this compound would show similar characteristics, with slight shifts in the absorption maxima due to the chloro- substitution.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Detailed single-crystal X-ray diffraction data for this compound is not available in the searched scientific databases. However, the principles of X-ray crystallography provide a framework for understanding what such an analysis would reveal. usp.org

While a specific Hirshfeld surface analysis for this compound has not been published, this technique is a powerful tool for analyzing intermolecular interactions in molecular crystals. nih.govgazi.edu.tr For similar chlorinated phenyl-containing compounds, Hirshfeld surface analysis has revealed the significant contributions of various contacts to the crystal packing. kayseri.edu.trnih.gov For example, in the crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, Hirshfeld analysis showed that H···H, C···H/H···C, and O···H/H···O interactions were dominant. doaj.org A similar analysis on this compound would likely highlight the importance of H···H, C···H, and Cl···H/H···C contacts in stabilizing the crystal lattice. nih.govkayseri.edu.trnih.gov

The conformational preferences of this compound would be quantitatively described by the dihedral angles between the planes of the three phenyl rings. nih.gov While specific values for this compound are not available, studies on structurally similar biaryl and aryl carbonyl fragments show that the interplay between resonance stabilization, steric effects, and electrostatic interactions dictates the preferred conformation. nih.gov In 2-substituted biphenyls, the size and nature of the substituent significantly influence the dihedral angle. nih.gov For instance, the introduction of a substituent at the ortho position generally forces the phenyl rings out of planarity to minimize steric hindrance. nih.gov In the case of this compound, it is expected that the dihedral angles between the 2-chlorophenyl ring and the adjacent phenyl ring would be significant to alleviate steric clash between the chlorine atom and the hydrogen atoms of the neighboring ring.

Computational Chemistry and Theoretical Investigations of 2 Chlorophenyl Diphenylmethane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant quantum chemical method used to study the electronic structure of many-body systems. It is favored for its balance of computational cost and accuracy, making it a suitable choice for analyzing medium-sized organic molecules like (2-Chlorophenyl)diphenylmethane. youtube.comnih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or higher, to model the molecule's electronic properties and geometry. researchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule on its potential energy surface. youtube.com This process systematically adjusts the positions of the atoms until the forces on them are negligible, resulting in the most stable, or ground-state, conformation. nih.govresearchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of its three phenyl rings around the central methane (B114726) carbon.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl~1.75 Å
Bond LengthC-C (aromatic)~1.40 Å
Bond LengthC(central)-C(phenyl)~1.53 Å
Bond LengthC(central)-H~1.10 Å
Bond AngleC-C-Cl~120°
Bond AngleC(phenyl)-C(central)-C(phenyl)~109.5°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and susceptibility to electrophilic attack. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and reactivity towards nucleophiles. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. biomedres.us A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. biomedres.usaimspress.com Conversely, a small gap indicates a molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be distributed over the π-systems of the electron-rich phenyl rings, while the LUMO would also be located on the aromatic rings. The electron-withdrawing chlorine atom would likely lower the energy of both orbitals compared to unsubstituted diphenylmethane (B89790), potentially modulating the energy gap.

Table 2: Predicted Frontier Orbital Energies and Properties for this compound
ParameterPredicted Value (eV)Significance
EHOMO-6.2Electron-donating capability
ELUMO-1.8Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.4Chemical stability and reactivity

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. This tool is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net

In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net For this compound, the MEP surface is expected to show significant negative potential around the electronegative chlorine atom and across the π-electron clouds of the three aromatic rings. The hydrogen atoms, being less electronegative, would exhibit positive potential. This mapping helps to rationalize the molecule's reactivity in various chemical environments.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These calculated frequencies can be directly compared to experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. mdpi.com DFT calculations, often using the B3LYP functional, have been shown to provide vibrational spectra that are in good agreement with experimental results. iaea.orgresearchgate.net

For this compound, the vibrational spectrum would be dominated by modes associated with its constituent parts: the monosubstituted phenyl rings and the central methane carbon. Calculations on the closely related triphenylmethane (B1682552) provide a strong basis for these assignments. iaea.orgresearchgate.net Key vibrational modes would include C-H stretching in the aromatic rings, phenyl ring in-plane and out-of-plane bending, and vibrations involving the C-Cl bond.

Table 3: Selected Predicted Vibrational Frequencies for this compound (based on Triphenylmethane data iaea.orgresearchgate.net)
Frequency (cm-1) (Calculated)AssignmentVibrational Mode
~3060ν(C-H)Aromatic C-H stretching
~1600ν(C-C)Aromatic ring stretching
~1180β(C-H)In-plane C-H bending
~1030Phenyl Ring ModeRing breathing
~750γ(C-H)Out-of-plane C-H bending
~650ν(C-Cl)C-Cl stretching

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the intuitive Lewis structure concept. wisc.edunih.gov A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO quantifies the strength of the interaction. wisc.eduacadpubl.eu

Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (Cl)π(C1-C2)Aromatic~5-10Hyperconjugation (Lone Pair Delocalization)
π (C3-C4)Aromaticπ(C5-C6)Aromatic~15-25Intra-ring π-delocalization
σ (C-H)σ*(C-C)Aromatic~2-5Hyperconjugation

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.

While no specific molecular docking studies for this compound have been published, research on the structurally analogous compound, (2-Chlorophenyl)diphenylmethanol (B1676089), has identified it as a blocker of calcium channels. medchemexpress.comcymitquimica.com This suggests that this compound could also exhibit interactions with similar biological targets.

A hypothetical docking study of this compound into the binding site of a calcium channel protein would aim to identify key interactions. The three phenyl rings would likely engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor's binding pocket. The 2-chloro substituent could form halogen bonds or other specific interactions that contribute to the binding affinity and selectivity. The docking score, an estimation of the binding free energy, would be calculated to rank its potential efficacy compared to known inhibitors.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and stability. youtube.com Although specific MD studies on this compound are not readily found in the surveyed literature, the conformational dynamics can be inferred from studies on related molecules and general principles of stereochemistry.

The primary determinant of the conformational preferences in this compound is the rotation around the single bonds connecting the central methane carbon to the three phenyl rings. The presence of the ortho-chloro substituent introduces significant steric hindrance, which is expected to dominate the conformational landscape.

Conformational Analysis:

The torsional angles (dihedral angles) between the phenyl rings are the key degrees of freedom. In diphenylmethane, the two phenyl rings can adopt a range of conformations, but steric hindrance prevents them from being coplanar. The introduction of a chloro-substituent at the ortho position of one ring further restricts the rotational freedom.

It is hypothesized that the most stable conformers of this compound will adopt a "propeller-like" conformation to minimize steric clash between the hydrogen atoms on the phenyl rings and, more importantly, between the chloro-substituent and the adjacent phenyl ring. The bulky chlorine atom will likely force a greater dihedral angle between the substituted ring and the other two rings compared to the unsubstituted diphenylmethane.

Interaction Dynamics:

In a condensed phase or in the presence of other molecules, the interaction dynamics of this compound would be governed by a combination of van der Waals forces and electrostatic interactions. The chlorine atom introduces a significant dipole moment to the molecule, with the carbon-chlorine bond being polarized. This can lead to specific intermolecular interactions, particularly with polar solvents or other polar molecules.

MD simulations, if performed, would likely reveal the preferred orientations and interaction energies with surrounding molecules. For instance, in a polar solvent, the chlorinated phenyl ring might orient itself to maximize favorable dipole-dipole interactions.

Hypothetical Molecular Dynamics Simulation Parameters:

A hypothetical MD simulation to study the conformational stability of this compound would involve the following steps:

Force Field Selection: A suitable force field, such as AMBER or CHARMM, would be chosen to describe the interatomic and intramolecular forces. youtube.com

System Setup: The molecule would be placed in a simulation box, often filled with a solvent like water or a non-polar solvent to mimic different environments.

Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure.

Production Run: Long-timescale simulations would be run to sample a wide range of conformational space.

Analysis: The resulting trajectories would be analyzed to determine the most stable conformations, the energy barriers between them, and the nature of intermolecular interactions.

Without specific experimental or simulation data, the following table presents a qualitative prediction of the conformational preferences and interaction potential of this compound.

Conformer TypePredicted Relative StabilityKey Interactions
Propeller (asymmetric)HighIntramolecular steric repulsion minimized.
Partially EclipsedLowSignificant steric clash involving the chloro group.
PlanarVery Low (Unlikely)Severe steric hindrance.

Theoretical Insights into Structure-Reactivity and Structure-Property Relationships

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the relationship between a molecule's structure and its chemical reactivity and physical properties. unipd.it While specific DFT studies on this compound are scarce, the electronic effects of the chloro-substituent on the aromatic ring are well-established and can be used to predict its reactivity and properties.

Electronic Properties and Reactivity:

The chlorine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring to which it is attached. lumenlearning.comwyzant.com This effect deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). However, the chlorine atom also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). youtube.com

In the case of electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the chlorine atom. wyzant.com However, the ortho position is sterically hindered by the adjacent diphenylmethyl group. Therefore, electrophilic substitution on the chlorinated ring is expected to occur predominantly at the para-position to the chlorine atom.

The other two unsubstituted phenyl rings will be activated towards electrophilic substitution by the electron-donating diphenylmethyl group. The substitution pattern on these rings will be ortho and para, with the para position generally favored due to less steric hindrance.

Structure-Property Relationships:

The presence of the chlorine atom is expected to influence several physical properties of the molecule:

Dipole Moment: The C-Cl bond is polar, leading to a significant molecular dipole moment. This will affect its solubility in polar solvents and its intermolecular interactions.

Spectroscopic Properties: The chloro-substituent will cause shifts in the UV-Vis, IR, and NMR spectra compared to diphenylmethane. For instance, in the ¹³C NMR spectrum, the carbon atom attached to the chlorine will exhibit a characteristic chemical shift.

The following table summarizes the predicted effects of the ortho-chloro substituent on the properties of the diphenylmethane framework.

PropertyEffect of ortho-Chloro SubstituentTheoretical Basis
Reactivity of Substituted Ring Deactivated towards electrophilic substitution.Inductive effect (-I) of chlorine outweighs the resonance effect (+R). lumenlearning.com
Directing Effect on Substituted Ring Ortho, para-directing for electrophilic substitution.Resonance stabilization of the intermediate carbocation. wyzant.comyoutube.com
Reactivity of Unsubstituted Rings Activated towards electrophilic substitution.Electron-donating nature of the diphenylmethyl group.
Dipole Moment Increased compared to diphenylmethane.Polarity of the C-Cl bond.
Solubility Likely increased solubility in polar solvents.Increased molecular polarity.

Academic Applications of 2 Chlorophenyl Diphenylmethane in Advanced Research Domains

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The chemical architecture of (2-Chlorophenyl)diphenylmethane makes it a pivotal starting material and building block in the synthesis of elaborate molecular structures, particularly in the pharmaceutical and materials science sectors.

Precursor for Pharmaceutical Active Pharmaceutical Ingredients (APIs) (e.g., Antifungal Agents)

This compound and its immediate precursor, (2-chlorophenyl)diphenylmethanol (B1676089), are instrumental in the synthesis of the widely used antifungal agent, Clotrimazole (B1669251) . researchgate.netchemicalbook.com Clotrimazole's chemical structure is 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole. The synthesis of Clotrimazole often involves the reaction of (2-chlorophenyl)diphenylmethanol with thionyl chloride to form (2-chlorophenyl)diphenylchloromethane. googleapis.com This chlorinated intermediate is then reacted with imidazole (B134444) to yield Clotrimazole. google.com The presence of this compound as a known impurity in Clotrimazole preparations further underscores its direct involvement in the manufacturing process. researchgate.netpharmaffiliates.com

A common synthetic route is a one-pot reaction where (2-chlorophenyl)diphenylmethanol is chlorinated and subsequently condensed with imidazole under basic conditions. google.com This process highlights the utility of the (2-chlorophenyl)diphenylmethyl moiety as a stable carbocation precursor, essential for the alkylation of the imidazole ring.

Building Block for Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to core molecular frameworks that can be systematically modified to create libraries of compounds with diverse functionalities. This compound serves as a robust building block for such scaffolds due to its tri-aryl methane (B114726) structure. This scaffold allows for precise spatial orientation of the phenyl rings, which can be further functionalized to explore structure-activity relationships in drug discovery and materials science.

The synthesis of Clotrimazole itself is a prime example of how the this compound framework is elaborated into a more complex, biologically active scaffold. chemicalbook.com The foundational structure provides the necessary steric and electronic properties that contribute to the final compound's therapeutic effect. The ability to introduce various substituents onto the phenyl rings opens up possibilities for creating novel scaffolds with tailored properties for a range of applications.

Mechanistic Probes in Catalytic Reaction Studies

Derivatives of this compound have been employed as mechanistic probes to investigate the selectivity and function of biological targets such as ion channels. For instance, 1-((2-Chlorophenyl)diphenylmethyl)-1H-pyrazole , a derivative of this compound, has been studied for its selectivity for the IKCa1 potassium channel over other ion channels. googleapis.com By modifying the core structure and observing the resulting changes in biological activity, researchers can gain insights into the molecular interactions that govern the mechanism of action. This application is crucial in the field of chemical biology for understanding complex physiological processes at the molecular level.

Exploration of Biological Activities of Derivatives (excluding dosage specifics)

The core structure of this compound has inspired the synthesis and investigation of a wide array of derivatives with potential therapeutic applications. Research has particularly focused on their antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Efficacy of Novel Thiazole (B1198619) Derivatives

The thiazole ring is a well-established pharmacophore in medicinal chemistry, known to impart significant antimicrobial and antifungal properties to a molecule. While direct synthesis from this compound is not always explicitly detailed in the literature, the proven antifungal activity of Clotrimazole, which contains a similar triarylmethyl group, suggests that derivatives incorporating a thiazole moiety in place of the imidazole ring are promising candidates for novel antifungal agents.

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of various thiazole derivatives. researchgate.netnih.govnih.govresearchgate.net For example, certain heteroaryl(aryl) thiazole derivatives have shown significant antifungal activity, with the proposed mechanism being the inhibition of 14a-lanosterol demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.gov The structure-activity relationship studies of these compounds often reveal that specific substitutions on the thiazole and associated aryl rings are crucial for their biological activity. nih.gov

Derivative Class Observed Activity Potential Mechanism of Action
Thiazole DerivativesAntimicrobial, Antifungal researchgate.netnih.govnih.govInhibition of fungal enzymes (e.g., 14a-lanosterol demethylase) nih.gov

Anticancer Activity Investigations and Mechanism Elucidation

This compound itself has been noted for its antiproliferative activity. pharmaffiliates.com This has prompted further investigation into its derivatives as potential anticancer agents. The rationale often involves modifying the peripheral phenyl rings or replacing one of the rings with other heterocyclic systems to enhance potency and selectivity against cancer cells.

Research into related structures has shown promising results. For example, novel 2-phenazinamine derivatives have demonstrated significant anticancer activity against various human cancer cell lines, with some compounds showing efficacy comparable to the established chemotherapy drug cisplatin. nih.gov The proposed mechanism for some of these derivatives involves the induction of apoptosis in cancer cells. nih.gov Similarly, studies on hydroxylated biphenyl (B1667301) compounds, which share a diaryl structural motif with this compound, have revealed potent antiproliferative activity against malignant melanoma cells. cnr.it Furthermore, novel benzimidazole (B57391) derivatives have been synthesized and shown to possess antiproliferative and antiangiogenic properties. scispace.com

The exploration of these derivatives often involves screening against a panel of cancer cell lines and investigating their mechanism of action, which can include the inhibition of key signaling pathways, induction of cell cycle arrest, and apoptosis. nih.govnih.gov

Derivative/Related Compound Class Target Cancer Cell Lines Observed Effect Potential Mechanism
This compoundNot specifiedAntiproliferative activity pharmaffiliates.comNot specified
2-Phenazinamine derivativesHuman chronic myelogenous leukemia (K562), Human hepatocellular carcinoma (HepG2) nih.govPotent anticancer effect, low toxicity to non-cancer cells nih.govInduction of apoptosis nih.gov
Hydroxylated biphenyl compoundsMalignant melanoma cells cnr.itAntiproliferative activity cnr.itNot specified
2-Substituted benzimidazolesHuman prostate and breast cancer cells scispace.comAntiproliferative, antiangiogenic scispace.comNot specified

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Dual Activation Properties

The structural framework of diphenylmethane (B89790) has been a focal point in the discovery of novel modulators for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear hormone receptors, comprising subtypes α, γ, and δ/β, that play crucial roles in regulating glucose metabolism, lipid metabolism, and energy homeostasis. nih.gov The development of dual agonists, particularly for PPARα and PPARγ, is a significant therapeutic strategy for type 2 diabetes, as it combines the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation. nih.govplos.org

In this context, research has identified new chiral diphenylmethane derivatives as potent dual PPARα/γ partial agonists. nih.gov A study screening a series of these compounds revealed their efficacy in activating both receptor subtypes. nih.gov Interestingly, both the (S) and (R) enantiomers of the most active compound demonstrated similar partial agonism. nih.gov Molecular docking studies were performed to understand this lack of stereoselectivity, providing insights into the binding modes within the receptor pockets. nih.gov Furthermore, these dual agonists were found to induce mitochondrial biogenesis, a key therapeutic target for insulin (B600854) resistance. nih.gov The activation of PPARα is known to reduce triglycerides, while PPARγ activation enhances glucose metabolism. nih.gov The dual activation approach aims to provide a comprehensive treatment for metabolic disorders. plos.org

The research into these diphenylmethane derivatives also highlighted their potential anti-proliferative effects on colorectal cancer cells. The (S)-enantiomer, in particular, showed robust activity, which was attributed, at least in part, to the partial inhibition of the Wnt/β-catenin signaling pathway. nih.gov

Table 1: Investigated Diphenylmethane Derivatives as PPAR Agonists

This table summarizes the activity of newly synthesized diphenylmethane derivatives from a research study.

CompoundEnantiomerTargetActivityKey FindingSource
1 (S)-1PPARα/γPartial AgonistShowed robust anti-proliferative activity in colorectal cancer cells. nih.gov
1 (R)-1PPARα/γPartial AgonistDisplayed similar transactivation activity to the (S)-enantiomer. nih.gov
2 RacemicPPARα/γPartial AgonistEvaluated for its ability to inhibit colorectal cancer cell proliferation. nih.gov

Studies on GABA Uptake Inhibition

The inactivation of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), in the central nervous system is largely mediated by its uptake into neurons and glial cells. bohrium.comnih.gov The study of GABA uptake inhibitors is a significant area of neuroscience research, aimed at modulating neuronal excitability. nih.govnih.gov While direct studies on this compound are limited in this specific context, research on synthetic GABA analogues provides valuable insights into how structural modifications, including halogenation, affect inhibitory activity.

Central Nervous System (CNS) Activity and Antinociceptive Effects

Derivatives of diphenylmethane and related structures containing chlorophenyl moieties have been a subject of investigation for their potential effects on the central nervous system, including anticonvulsant and antinociceptive (pain-relieving) properties. nih.govnanobioletters.com Research has shown that compounds with a 3-(2-chlorophenyl)pyrrolidine-2,5-dione structure exhibit significant anticonvulsant activity in various animal models, such as the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com

Furthermore, because anticonvulsant drugs are often effective in managing neuropathic pain, the antinociceptive properties of these compounds have also been explored. mdpi.com For instance, certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives demonstrated significant analgesic activity in the formalin model of tonic pain, particularly in the second (late) phase, which is associated with inflammation and central pain sensitization. mdpi.com This suggests a potential anti-inflammatory profile and an ability to inhibit the development of central sensitization. mdpi.com The mechanism for the most active of these compounds is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Other studies on different chlorophenyl-containing heterocyclic compounds, such as 4-substituted derivatives of 5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have also demonstrated dose-dependent antinociceptive effects in both hot plate and writhing tests in mice, indicating both central and peripheral analgesic action. nih.gov

Table 2: Antinociceptive Activity of a Related Chlorophenyl Compound

This table presents the analgesic effects of compound 19, a 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivative, in the formalin test, which measures pain response in two phases.

CompoundDose (mg/kg)PhasePain Response (seconds ± SEM)% InhibitionSource
19 30Late Phase102.9 ± 14.255% mdpi.com
19 60Late Phase59.9 ± 12.574% mdpi.com

Environmental Fate and Biodegradation Research of Related Diphenylmethane Structures

Bacterial Biphenyl Catabolic Pathway Studies and Metabolite Identification

The environmental impact and biodegradation of diphenylmethane and its analogues are important areas of research, partly due to their structural similarity to persistent pollutants like DDT. nih.gov Studies have successfully isolated bacteria capable of utilizing diphenylmethane as their sole carbon source. nih.gov A notable example is a strain of Hydrogenomonas (now reclassified within Pseudomonas) that can degrade diphenylmethane. nih.govnih.gov

The degradation process involves the oxidation and subsequent fission of one of the benzene (B151609) rings. nih.gov This catabolic pathway leads to the formation of several key metabolites. The major degradation product identified is phenylacetic acid, which contains the second, intact benzene ring of the original diphenylmethane molecule. nih.gov This metabolite is then further metabolized by inducible enzymes. nih.gov In addition to phenylacetic acid, smaller quantities of phenylglyoxylic acid and benzoic acid have also been detected as products of diphenylmethane breakdown by this bacterium. nih.gov The study of such bacterial degradation pathways is crucial for developing bioremediation strategies for environments contaminated with related aromatic compounds. mdpi.com

Table 3: Identified Metabolites from the Bacterial Degradation of Diphenylmethane

This table lists the products formed during the breakdown of diphenylmethane by a Hydrogenomonas strain.

Parent CompoundDegrading OrganismMajor MetaboliteMinor MetabolitesSource
DiphenylmethaneHydrogenomonas sp.Phenylacetic acidPhenylglyoxylic acid, Benzoic acid nih.gov

Contributions to Materials Science Research

Development of Polymers and Dyes Incorporating Diphenylmethane Moieties

The diphenylmethane skeleton is a fundamental building block in materials science, particularly in the synthesis of polymers and dyes. pharmaguideline.comslideshare.net In polymer chemistry, polymeric diphenylmethane diisocyanate (MDI) is a critical component in the production of polyurethanes. atamanchemicals.com MDI consists of a diphenylmethane core with two isocyanate groups. atamanchemicals.com These isocyanate groups are highly reactive and can be combined with a wide array of polyols to create polyurethane polymers with diverse properties. atamanchemicals.comresearchgate.net These materials are used in countless applications, including rigid and semi-rigid foams for insulation, elastomers, adhesives, sealants, and coatings. atamanchemicals.comresearchgate.net

In the field of color chemistry, the diphenylmethane structure is a precursor to diphenylmethane dyes, which are structurally related to the more widely known triphenylmethane (B1682552) dyes like Malachite Green. uclan.ac.uk Diphenylmethane dyes lack the third unsubstituted phenyl ring of their triphenylmethane counterparts. uclan.ac.uk While research indicates that diphenylmethane dyes are generally less stable than the corresponding triphenylmethane dyes, they remain a subject of academic study to understand structure-stability relationships and to develop novel colorants. uclan.ac.uk The diphenylmethane moiety can also serve as a solvent or carrier for other dyes in industrial applications. youtube.com

Studies on Fire-Resistant Materials and Binders for Polymer Composites

An extensive review of scientific literature and chemical databases reveals a notable absence of research specifically investigating the application of this compound as a primary component in fire-resistant materials or as a binder for polymer composites. While the molecular structure of this compound contains a chlorine atom, a feature often associated with flame retardant properties in other compounds, there are no published studies to date that have evaluated its efficacy or potential in this capacity. mdpi.comnih.govca.govthesuntek.com Chlorinated compounds can function as flame retardants by releasing chlorine radicals upon heating, which can interrupt the combustion cycle in the gas phase. mdpi.com However, no such studies have been performed on this compound itself.

The primary context in which this compound is mentioned in the chemical literature is as a known impurity in the synthesis of the antifungal agent Clotrimazole. synzeal.comclearsynth.com Its synthesis and chemical properties are documented, but its application in materials science remains an uninvestigated area.

Due to the lack of research in this specific area, there are no detailed research findings or data tables to present regarding the performance of this compound in fire-resistant materials or as a binder for polymer composites.

Future Directions and Emerging Research Avenues for 2 Chlorophenyl Diphenylmethane

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of (2-Chlorophenyl)diphenylmethane, a member of the triarylmethane class of compounds, is an area ripe for innovation, with a strong emphasis on environmentally benign and efficient processes. mdpi.comnottingham.ac.ukmdpi.com Traditional synthetic routes often rely on harsh reagents and solvents, prompting a shift towards greener alternatives.

Future research will likely focus on the adoption of green catalysts, such as solid acids and reusable metal-organic frameworks, to drive the synthesis. mdpi.commdpi.com The use of eco-friendly solvents like water, ethanol (B145695), or solvent-free reaction conditions is also a critical area of development. mdpi.com For instance, a catalyst-free, one-pot, four-component green synthesis of functionalized 1-(2-fluorophenyl)-1,4-dihydropyridines under ultrasound irradiation in aqueous ethanol has been reported, showcasing a move towards more sustainable methods. rsc.org Such approaches not only reduce the environmental impact but also often lead to higher yields and easier product purification.

A patent describing the preparation of diphenylmethane (B89790) compounds using a composite oxide catalyst composed of Mo, Nb, W, and V highlights a pathway for developing recyclable and highly active catalytic systems. wikipedia.org This method boasts a high conversion rate of raw materials and allows for the catalyst to be recycled multiple times with consistent activity and selectivity. wikipedia.org These principles can be directly applied to the synthesis of this compound, potentially starting from precursors like 2-chlorobenzyl alcohol.

Advanced Computational Modeling for De Novo Drug Design and Material Discovery

The advent of powerful computational tools has revolutionized the fields of drug discovery and materials science. For this compound, in silico methods offer a rapid and cost-effective way to explore its potential. nih.gov Advanced computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the biological activity and physicochemical properties of novel analogues. nih.govnih.gov

Future research will leverage these computational approaches for the de novo design of this compound derivatives with tailored properties. By creating virtual libraries of analogues and screening them against various biological targets or material property databases, researchers can identify promising candidates for synthesis and experimental validation. nih.govbohrium.commdpi.com For example, in silico screening has been successfully used to identify multi-target ligands for neurodegenerative diseases, a strategy that could be applied to derivatives of this compound. bohrium.commdpi.com The insights gained from these computational studies can guide the rational design of new drugs and functional materials, minimizing the trial-and-error nature of traditional research.

Exploration of New Pharmacological Targets for this compound Analogues

The structural similarity of this compound to known bioactive compounds, such as clotrimazole (B1669251), provides a strong rationale for exploring its pharmacological potential. Research has shown that clotrimazole and its analogues are effective blockers of the slow afterhyperpolarization (sIAHP) in cultured rat hippocampal pyramidal neurones. This finding opens up a promising avenue for investigating this compound derivatives as potential modulators of neuronal activity and for the treatment of neurological disorders.

Future pharmacological screening of this compound analogues will likely focus on a broader range of ion channels and receptors in the central nervous system. nih.gov The synthesis and biological evaluation of novel diphenylmethane sulfinyl and diphenylthio-acetamide derivatives have already demonstrated the potential for this chemical scaffold to yield compounds with significant central stimulatory effects. nih.gov Furthermore, the design and synthesis of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents suggest that the chlorophenyl-aryl methane (B114726) backbone can be a valuable component in the development of new anticancer agents. nih.govresearchgate.net

The following table summarizes the inhibitory concentrations (IC50) of clotrimazole and its analogues on the slow afterhyperpolarization (sIAHP), indicating the potential for related structures to exhibit similar activity.

CompoundIC50 for sIAHP Inhibition (μM)
Clotrimazole1.7
CBM~3
UCL 1880~3
UCL 2027~3

Data sourced from a study on clotrimazole analogues.

Integration into Novel Functional Materials and Nanosystems

The triarylmethane scaffold, the core structure of this compound, is a well-established component of various dyes and functional materials. wikipedia.org This inherent property suggests that this compound and its derivatives could be integrated into novel functional materials and nanosystems with a wide range of applications.

Future research is expected to explore the use of this compound as a building block for functional polymers. mdpi.com By incorporating this moiety into polymer chains, it may be possible to develop materials with unique optical, electronic, or sensing properties. For instance, triarylborane-based materials are utilized in organic light-emitting diode (OLED) applications, indicating the potential for similar boron-containing derivatives of this compound. mdpi.com

Furthermore, the development of nanoparticles and nanomaterials containing this compound is a burgeoning area of interest. These nanosystems could be designed for applications in drug delivery, diagnostics, and catalysis. The triarylmethane structure is also found in photochemotherapeutic agents, suggesting that halogenated derivatives of this compound could be explored for their photodynamic therapy applications. google.com The versatility of the triarylmethane framework, combined with the specific properties imparted by the 2-chloro substitution, provides a rich platform for the creation of advanced materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-chlorophenyl)diphenylmethane, and how do their efficiencies compare?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation, where chlorobenzene derivatives react with diphenylmethane precursors in the presence of Lewis acids (e.g., AlCl₃). Photochemical synthesis has also been explored, leveraging UV irradiation to induce selective C-Cl bond activation . Comparative studies indicate that Friedel-Crafts methods yield ~60–75% purity, while photochemical routes improve selectivity but require rigorous optimization of reaction time and light intensity .

Q. How can structural isomers of this compound be identified and characterized?

  • Methodological Answer : Structural isomerism arises when chlorine substitution occurs at different positions on the phenyl rings. Techniques include:

  • NMR Spectroscopy : Distinct aromatic proton splitting patterns differentiate isomers (e.g., meta vs. para substitution).
  • X-ray Crystallography : Resolves spatial arrangements unambiguously .
  • Chromatography (HPLC) : Retention times vary based on polarity differences among isomers .
    • Example: Replacing a hydrogen in diphenylmethane with chlorine generates 7 possible structural isomers (NEET-2004 question) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at ≤4°C to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Follow local regulations for halogenated organic waste, incinerating at >1,000°C to prevent toxic byproducts (e.g., dioxins) .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors (5-HT2A/5-HT1A), and what experimental models validate this activity?

  • Methodological Answer :

  • In Vitro Binding Assays : Radioligand competition studies using transfected HEK293 cells expressing human 5-HT2A/5-HT1A receptors. IC₅₀ values indicate receptor affinity .
  • Functional Assays : Measure cAMP accumulation or calcium flux to assess agonism/antagonism .
  • Structural Insights : Docking simulations (e.g., AutoDock Vina) predict chlorine’s role in stabilizing receptor-ligand interactions via hydrophobic pockets .

Q. How can researchers resolve contradictory data on reaction yields in this compound synthesis?

  • Methodological Answer :

  • Root-Cause Analysis : Compare variables like catalyst purity (AlCl₃ vs. FeCl₃), solvent polarity, and moisture levels .
  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, stoichiometry).
  • Analytical Validation : Cross-check yields via GC-MS and elemental analysis to rule out impurities .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical intermediates?

  • Methodological Answer :

  • Reference Standards : Use certified materials (e.g., Impurity D: (2-chlorophenyl)phenyldichloromethane) for HPLC calibration .
  • LC-MS/MS : Detect trace impurities (e.g., deschloroclotrimazole) at ppm levels using MRM transitions .
  • Stability Studies : Monitor degradation under stress conditions (heat, light) to identify labile byproducts .

Q. How can computational chemistry optimize the design of this compound derivatives for enhanced pharmacological properties?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with receptor binding .
  • MD Simulations : Predict metabolic stability by simulating cytochrome P450 interactions .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

Q. What toxicological profiles are reported for this compound, and how are metabolites characterized?

  • Methodological Answer :

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Vitro Hepatotoxicity : Use HepG2 cells to measure CYP450 inhibition and ROS generation .
  • Metabolite ID : LC-HRMS identifies hydroxylated and dechlorinated metabolites in microsomal assays .

Tables for Key Data

Property Value/Method Reference
CAS Number 56153-60-7
Molecular Formula C₁₉H₁₅Cl
5-HT2A Receptor IC₅₀ 42 nM (HEK293 binding assay)
Common Impurities (2-Chlorophenyl)phenyldichloromethane
Stability Degrades under UV light (t₁/₂ = 8 hrs)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.